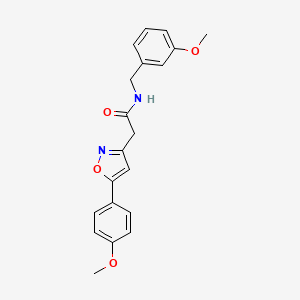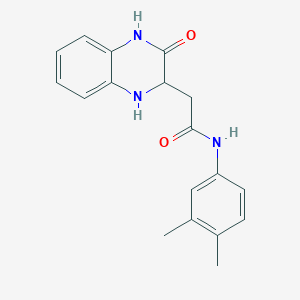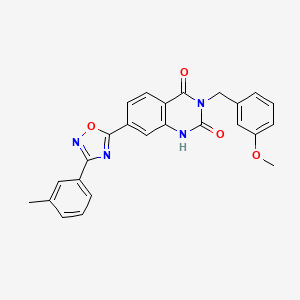![molecular formula C14H16N2O2 B2941017 1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one CAS No. 5012-03-3](/img/structure/B2941017.png)
1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one” is not detailed in the available sources.Molecular Structure Analysis
The molecular structure of “1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The structure also includes a phenyl group and an oxopyrrolidinyl group .Applications De Recherche Scientifique
Drug Discovery and Development
Pyrrolidine derivatives are extensively used in drug discovery due to their ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . The non-planarity of the pyrrolidine ring allows for increased three-dimensional coverage, enhancing the interaction with biological targets. This compound’s derivatives have been investigated for their potential as selective androgen receptor modulators (SARMs), which are promising for treating conditions like muscle wasting and osteoporosis .
Enantioselective Synthesis
The stereogenicity of the pyrrolidine ring makes it significant for enantioselective synthesis, which is crucial in producing compounds with the desired chirality . Chiral compounds have applications in creating pharmaceuticals where the activity is associated with a single enantiomer, making the separation and synthesis of these enantiomers vital .
Antimicrobial Activity
Structure-activity relationship (SAR) studies have shown that pyrrolidine derivatives can be tailored to enhance antimicrobial activity. Modifications to the N′-substituents and phenyl substituents have been shown to increase antibacterial properties, indicating potential applications in developing new antibiotics .
Pharmacokinetics Modification
Pyrrolidine derivatives are also used to modify the pharmacokinetic profiles of drugs. By altering the structure of these compounds, researchers can influence how drugs are absorbed, distributed, metabolized, and excreted from the body, optimizing their efficacy and safety .
Chemical Research and Synthesis
In chemical research, pyrrolidine derivatives serve as intermediates in the synthesis of complex molecules. Their inherent reactivity and versatility make them valuable in constructing diverse chemical structures for further investigation and application .
Biological Activity Profiling
The different stereoisomers of pyrrolidine derivatives can lead to varied biological profiles. This property is exploited in profiling the biological activity of drug candidates, where the spatial orientation of substituents can significantly impact the binding mode to proteins .
Industrial Applications
While specific industrial applications of “1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one” are not directly mentioned in the available literature, pyrrolidine derivatives are known to be used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives, which have industrial relevance .
Antioxidant Properties
Some pyrrolidine-2-one derivatives exhibit antioxidant activities, suggesting that this compound could be explored for its potential in creating antioxidants. These properties are beneficial in developing treatments for oxidative stress-related diseases .
Mécanisme D'action
Target of Action
Compounds with a similar pyrrolidine scaffold have been reported to interact with various targets, including receptors and enzymes .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been reported to influence various biological pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The structure of the compound, particularly the presence of the pyrrolidine ring, could potentially influence its stability and interaction with environmental factors .
Propriétés
IUPAC Name |
1-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-3-1-9-15(13)11-5-7-12(8-6-11)16-10-2-4-14(16)18/h5-8H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOILDXNHBGQJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644116 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2940934.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2940938.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenylpropyl)amino]acetamide](/img/structure/B2940941.png)


![2-[4-(4-Morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2940949.png)




![1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one](/img/structure/B2940954.png)
![[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2940955.png)
